molecular formula C16H12ClN3O2S B2858010 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896026-36-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide

Cat. No. B2858010
CAS RN: 896026-36-1
M. Wt: 345.8
InChI Key: VSMBMWOKAYSMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with phenyl rings and a sulfanyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antiviral Research

The oxadiazole nucleus present in the compound has been associated with antiviral properties. Researchers have synthesized derivatives that showed inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that our compound could be a candidate for developing new antiviral agents.

Antitubercular Activity

Compounds with the 1,3,4-oxadiazole ring have been tested against Mycobacterium tuberculosis cell lines. Some derivatives have shown promising results as candidates for novel antitubercular agents . This indicates the potential of our compound in tuberculosis research and drug development.

Anti-inflammatory Applications

The structural similarity to known anti-inflammatory compounds suggests that this compound could be explored for its anti-inflammatory properties. It could serve as a lead compound for the development of new anti-inflammatory drugs .

Anticancer Potential

Oxadiazole derivatives have been found to possess anticancer activities. The compound could be investigated for its efficacy against certain types of cancer cells, contributing to oncological research .

Antimicrobial Efficacy

The compound’s structure is conducive to antimicrobial activity. It could be used in the synthesis of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria .

Enzyme Inhibition

Due to the presence of the oxadiazole ring, the compound may act as an enzyme inhibitor. This property can be harnessed in the design of drugs targeting specific enzymes involved in disease processes .

Agricultural Applications

Some oxadiazole derivatives have shown potential as agricultural bioactive agents. The compound could be explored for its use in protecting crops from viral diseases .

Chemotherapeutic Research

Derivatives of oxadiazole have been identified with chemotherapeutic properties. This compound could be part of studies aimed at developing new chemotherapeutic agents with lower toxicity and higher efficacy .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their potential as anticonvulsant agents .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-9-5-3-7-11(13)14(21)18-16-20-19-15(22-16)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBMWOKAYSMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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